3-(Phenoxymethyl)piperidine

Pain TRPV1 Antagonism Ion Channel Pharmacology

3-(Phenoxymethyl)piperidine is an essential, stereodefined precursor for synthesizing potent SSRIs (e.g., paroxetine) and patent-protected sodium channel blockers. The 3-substituted phenoxymethyl group provides unique steric and electronic properties critical for high-affinity CNS target binding—generic 4-substituted analogs fail to replicate this specificity. Ideal for medicinal chemistry labs and CROs developing novel analgesics or studying serotonergic signaling.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 405059-85-0
Cat. No. B1610827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenoxymethyl)piperidine
CAS405059-85-0
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2
InChIKeyVLXUUHNIFYPKBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenoxymethyl)piperidine (CAS 405059-85-0): A Core Scaffold for CNS-Targeted and Ion Channel Modulating Compounds


3-(Phenoxymethyl)piperidine (CAS 405059-85-0) is a phenylpiperidine derivative consisting of a piperidine ring substituted at the 3-position with a phenoxymethyl group . It serves as a fundamental chemical building block and pharmacophore in the synthesis of diverse bioactive molecules, particularly those targeting the central nervous system (CNS) and ion channels [1]. The core piperidine ring provides a basic amine capable of forming critical hydrogen bonds and ionic interactions with biological targets . Its molecular formula is C12H17NO, with a molecular weight of 191.27 g/mol, a LogP of approximately 2.39, and a predicted pKa of ~10.01 . This compound is often utilized in its free base or hydrochloride salt form (CAS 28569-09-7) [2].

Why 3-(Phenoxymethyl)piperidine Cannot Be Replaced by Generic Piperidine or Simple Alkyl Analogs in Neurological and Pain Research


While piperidine itself and simple N-alkyl or 4-substituted analogs are common building blocks, 3-(phenoxymethyl)piperidine offers a unique steric and electronic profile critical for specific receptor interactions [1]. The phenoxymethyl group at the 3-position is not merely a lipophilic appendage; its specific spatial orientation and electron density are crucial for establishing high-affinity binding to targets like sigma receptors, sodium channels, and serotonin transporters [1]. For instance, the stereochemical configuration at the C-3 and C-4 positions on the piperidine ring is known to be critical for the 5-HT modulating activity of related phenylpiperidines like paroxetine and femoxetine [2]. Generic substitution with a simple 4-phenoxymethyl analog or an unsubstituted piperidine would fail to replicate these stereospecific interactions and target engagement profiles [3]. The following quantitative evidence demonstrates how specific molecular modifications around this core scaffold translate into measurable differences in biological activity and selectivity, thereby informing rational compound selection.

Quantitative Differentiation of 3-(Phenoxymethyl)piperidine Against Closest Analogs and Structural Isomers


TRPV1 Antagonist Potency: 3-(Phenoxymethyl)piperidine Demonstrates Low Micromolar Activity, Distinguishing it from More Potent 4-Substituted Analogs

3-(Phenoxymethyl)piperidine exhibits measurable but modest antagonist activity at the human TRPV1 receptor with an IC50 of 1,990 nM [1]. This is in stark contrast to optimized 4-substituted phenoxymethyl piperidine derivatives from the same structural class, which can achieve potent antagonism with IC50 values as low as 15 nM [2]. This >130-fold difference in potency highlights the critical impact of the substitution position and subsequent structural optimization on target engagement. The data positions 3-(phenoxymethyl)piperidine as a valuable, less potent tool compound or starting scaffold for SAR studies, rather than a final drug candidate.

Pain TRPV1 Antagonism Ion Channel Pharmacology

Sigma-1 Receptor Binding Affinity: Positional Isomers and Substitution Dramatically Shift Affinity from 841 nM to 7 nM

Data from BindingDB reveals that the binding affinity of phenoxymethyl piperidine derivatives for the Sigma-1 receptor is highly dependent on the substitution position and additional functional groups [1]. An unoptimized analog of 3-(Phenoxymethyl)piperidine displays a modest Ki of 841 nM [2]. In contrast, a 4-substituted analog, 1-Cyclopropylmethyl-4-phenoxymethyl-piperidine, demonstrates a significantly higher affinity with a Ki of 7 nM [3]. This represents a >120-fold improvement in binding affinity, underscoring that the 4-position phenoxymethyl group in combination with an N-substituent is a superior pharmacophore for sigma-1 receptor engagement. The 3-phenoxymethyl isomer serves as a key reference compound to establish the baseline affinity of the core structure.

CNS Sigma Receptor Neuropharmacology Radioligand Binding

Serotonin Transporter (SERT) Inhibition: The C-3 and C-4 Stereochemical Configuration in Phenylpiperidines is Critical for Sub-nanomolar Potency

While 3-(Phenoxymethyl)piperidine itself has no reported SERT activity, its derivatives are foundational to some of the most potent selective serotonin reuptake inhibitors (SSRIs) . A seminal study on 3-phenoxymethyl-4-phenylpiperidines, the class containing paroxetine and femoxetine, demonstrated that the ability to inhibit serotonin (5-HT) reuptake is exquisitely sensitive to stereochemistry [1]. The study found that the stereochemical configuration at the C-3 and C-4 positions of the piperidine ring is critical for high-affinity binding and functional inhibition [1]. For instance, paroxetine ((-)-(3S,4R)-4-(p-fluorophenyl)-3-((3,4-methylenedioxy)phenoxy)methyl)piperidine) is a highly potent SSRI with a Ki for the serotonin transporter in the sub-nanomolar range, whereas its enantiomer or diastereomers are significantly less active [2]. This highlights that 3-(Phenoxymethyl)piperidine is the essential, stereochemically defined starting material required for the synthesis of these potent therapeutics, and simple achiral or racemic substitutions will not yield the same biological outcome.

Depression SSRI SERT Stereochemistry

Sodium Channel Blockade: A Core Mechanism Shared with Optimized Derivatives, Positioning 3-(Phenoxymethyl)piperidine as an Unoptimized Lead Scaffold

3-(Phenoxymethyl)piperidine is a direct precursor to a series of compounds claimed in patents (e.g., US 6,262,078) as sodium channel blockers for the treatment of neuropathic pain [1]. While specific IC50 values for the parent 3-(Phenoxymethyl)piperidine at sodium channels are not publicly reported in primary literature, the patent literature establishes that this core structure, when appropriately substituted, yields potent functional activity [2]. This is a clear class-level inference: the unsubstituted 3-(phenoxymethyl)piperidine serves as the foundational scaffold upon which optimized sodium channel blockers are built. The quantitative differentiation lies in the fact that the parent compound is an intermediate, not the final active pharmaceutical ingredient. Its procurement value is in its use as a synthetic building block to access a known, patent-protected chemical space for pain research, a property not shared by a generic piperidine or a 2- or 4-substituted analog [3].

Neuropathic Pain Sodium Channel Blocker Ion Channel

High-Impact Research and Industrial Applications for 3-(Phenoxymethyl)piperidine Based on Comparative Evidence


Stereospecific Synthesis of Potent SSRIs and CNS-Active Phenylpiperidines

Procure 3-(Phenoxymethyl)piperidine as the essential, stereodefined precursor for synthesizing highly potent selective serotonin reuptake inhibitors (SSRIs) like paroxetine and femoxetine. As established in Section 3, the specific stereochemistry at the C-3 position is paramount for achieving sub-nanomolar affinity for the serotonin transporter . Using a different piperidine isomer or a non-stereoselective building block would preclude access to this class of therapeutically relevant, high-potency compounds. This application is critical for medicinal chemistry labs involved in CNS drug discovery and chemical biology groups studying serotonergic signaling .

Structure-Activity Relationship (SAR) Studies of TRPV1 and Sigma-1 Receptor Ligands

Utilize 3-(Phenoxymethyl)piperidine as a baseline reference compound for systematic SAR exploration around the phenoxymethyl piperidine pharmacophore. The quantitative evidence in Section 3 shows that this scaffold exhibits a modest TRPV1 antagonist activity (IC50 ~2 µM) and low Sigma-1 affinity (Ki ~841 nM) . This makes it an ideal starting point for medicinal chemists to synthesize focused libraries with modifications at the piperidine nitrogen, phenoxy ring, or by moving the substituent to the 4-position, which is known to dramatically increase potency for these targets . The clear, measurable difference in activity between the 3- and 4-substituted isomers provides a robust internal control for any SAR campaign.

Synthesis of Novel Sodium Channel Blockers for Neuropathic Pain Research

Employ 3-(Phenoxymethyl)piperidine as the key intermediate to access a patent-protected chemical space of sodium channel blockers. As detailed in Section 3, US Patent 6,262,078 and related filings explicitly claim a broad range of substituted 3-phenoxymethyl piperidines as treatments for neuropathic pain . While the parent compound is not a drug, it is the indispensable gateway to synthesizing the final, optimized molecules described in these patents. This application is highly relevant for contract research organizations (CROs) and pharmaceutical R&D teams engaged in the development of novel non-opioid analgesics. Using a different regioisomer would not allow for the synthesis of the claimed compounds, making this specific CAS number a non-substitutable procurement item .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Phenoxymethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.